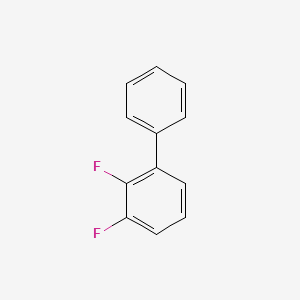

2,3-Difluorobiphenyl

Vue d'ensemble

Description

“2,3-Difluorobiphenyl” is a chemical compound with the molecular formula C12H8F2 and a molecular weight of 190.19 . The IUPAC name for this compound is 2,3-difluoro-1,1’-biphenyl .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H . This indicates the presence of two fluorine atoms attached to the second and third carbon atoms of one of the phenyl rings in the biphenyl structure.

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 190.19 . and is stored at a temperature between 2-8°C .

Applications De Recherche Scientifique

Catalytic Fluoromethylation

2,3-Difluorobiphenyl has relevance in catalytic fluoromethylation, particularly in photoredox systems. Photoredox catalysis using visible-light-induced processes can facilitate the generation of fluoromethyl radicals. Such catalytic methods offer a promising strategy for developing new fluoromethylations under mild conditions, expanding the range of organofluorine compounds synthesized (Koike & Akita, 2016).

Spin-Transition Behavior

In the field of materials chemistry, this compound derivatives have been observed to exhibit unique spin-transition-like behavior. For instance, 2′,5′-difluorobiphenyl-3,5-diyl bis(tert-butyl nitroxide) showed distinct behavior with spin transitions at varying temperatures, highlighting its potential in exploring intermediate-paramagnetic phases (Konno, Kudo & Ishida, 2015).

Organic Synthesis

Selective difluoromethylation methods, where difluoromethyl groups are introduced into organic molecules, play a crucial role in pharmaceuticals and agrochemicals. This compound can be integral in such methods, aiding in the synthesis of various CF2H-containing compounds (Hu, Zhang & Wang, 2009).

Liquid Crystal Technology

Compounds derived from this compound have been studied for their application in liquid crystal technology. Their unique molecular structure influences thermal and electro-optical properties, which are critical for the performance of liquid crystal displays. For example, derivatives of this compound have been investigated for their dielectric anisotropy and elastic constants, key parameters in liquid crystal applications (Jankowiak et al., 2013).

Organic Light-Emitting Devices

This compound derivatives are also significant in the development of organic light-emitting devices (OLEDs). The introduction of fluorinated substituents into arylamine moieties in these compounds can enhance device performance by balancing injected carriers and improving efficiency (Li et al., 2012).

Enhancing Polymer Properties

The modification of polymers with this compound derivatives can significantly impact their optical and photophysical properties. Such modifications can lead to enhanced solid-state emission in poly(thiophene)s, demonstrating the potential of this compound in tuning the properties of conductive polymers (Li, Vamvounis & Holdcroft, 2002).

Safety and Hazards

“2,3-Difluorobiphenyl” is classified as a potentially hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

Mécanisme D'action

Target of Action

It’s known that fluorinated aromatic compounds like 2,3-difluorobiphenyl can interact with various proteins and enzymes

Mode of Action

It’s known that fluorinated compounds can interact with their targets in a way that changes the conformation of the target protein, affecting its function . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Biochemical Pathways

Fluorinated compounds can affect various metabolic pathways, including central carbon metabolism, glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that the adme properties of a drug are determined by its structure and can provide essential value for predicting its bioavailability .

Result of Action

It’s known that fluorinated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various factors, including temperature, ph, and the presence of other compounds, can affect the action of drugs .

Analyse Biochimique

Biochemical Properties

It is known that fluorinated compounds can be catabolised via established catabolic pathways . For instance, 4-Fluorobiphenyl was principally transformed to 4-fluoro-4′-hydroxybiphenyl by the fungus Cunninghamella elegans

Cellular Effects

It is known that fluorinated compounds can have significant effects on cellular processes . For example, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of fluorinated compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of fluorinated compounds can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is known that fluorinated compounds can be catabolised via established catabolic pathways . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that fluorinated compounds can interact with transporters or binding proteins

Subcellular Localization

It is known that fluorinated compounds can be directed to specific compartments or organelles

Propriétés

IUPAC Name |

1,2-difluoro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAYNOYJLJHNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)

![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)

![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)

![5-[Hydroxy(methylamino)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B3356549.png)

![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)